2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the reaction of a pyridazinone derivative with morpholine and acetic acid. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Solvent: Common solvents like ethanol, methanol, or water
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions with various reagents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, water
Catalysts: Acid or base catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe to study biological processes and interactions
Medicine: Potential therapeutic applications due to its biological activity
Industry: Use in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents
Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups
Uniqueness
2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to its specific combination of the pyridazinone and morpholine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRZFBDHFOCIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.